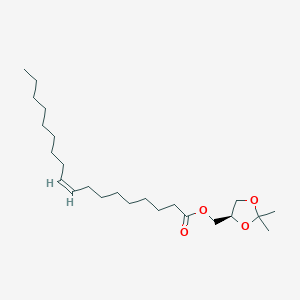
(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate is an organic compound that belongs to the class of esters It is characterized by the presence of a dioxolane ring and an oleate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate typically involves the esterification of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol with oleic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oleic acid derivatives or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Aplicaciones Científicas De Investigación
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: A precursor in the synthesis of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate.
1,3-Dioxolane-4-methanol: Another compound with a similar dioxolane ring structure.
Oleic acid esters: Compounds with similar ester groups but different alcohol components.
Uniqueness
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate is unique due to its combination of a dioxolane ring and an oleate ester group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C24H44O4 |
|---|---|
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h11-12,22H,4-10,13-21H2,1-3H3/b12-11-/t22-/m0/s1 |
Clave InChI |
LEEQPXMGHNSQNP-GJCOWUBNSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]1COC(O1)(C)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-Chloro-3-methylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280357.png)
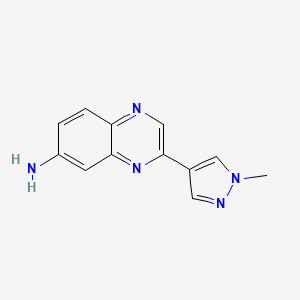
![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea](/img/structure/B15280363.png)
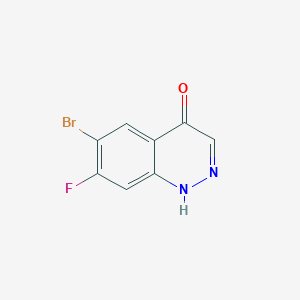

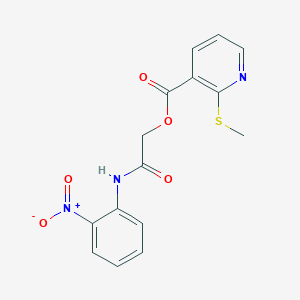

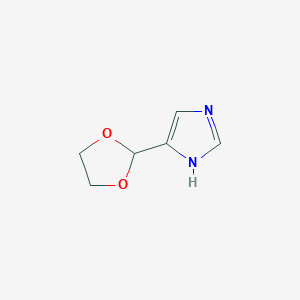

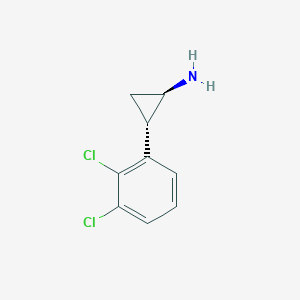



![1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B15280447.png)
